3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
Description
3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid (molecular formula: C₉H₁₃IN₃O₂; molecular weight: ~321.9 g/mol) is a pyrazole-containing amino acid derivative. Its structure features a 4-iodo-substituted pyrazole ring linked to a propanoic acid backbone with a propylamino group at the second position.
Properties
Molecular Formula |
C9H14IN3O2 |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C9H14IN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15) |
InChI Key |
GFPCYAHFELEODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C=C(C=N1)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Iodination of Pyrazole
- Starting from 1H-pyrazole , electrophilic iodination can be performed using iodine sources under controlled conditions to obtain 4-iodo-1H-pyrazole.
- This intermediate serves as a key building block for further substitution reactions.
Alkylation to Form 2-(4-Iodo-1H-pyrazol-1-yl)ethanol
- Alkylation of 4-iodo-1H-pyrazole with 2-bromoethanol in the presence of sodium hydride in N,N-dimethylformamide at elevated temperatures (around 65 °C) over several days yields 2-(4-iodo-1H-pyrazol-1-yl)ethanol with yields around 53-64%.
- This intermediate can be further transformed into esters or tosylates for subsequent coupling.
Conversion to Tosylates and Silyl Ethers
- The 2-(4-iodo-1H-pyrazol-1-yl)ethanol can be converted to tosylates using tosyl chloride and triethylamine in dichloromethane at 0-20 °C for 18 hours, achieving yields up to 93%.
- Protection of hydroxyl groups as tert-butyldiphenylsilyl ethers is also feasible for selective reactions.
Synthesis of the Propylamino-Substituted Propanoic Acid Moiety
- The propylamino group is introduced via nucleophilic substitution or reductive amination on appropriate precursors.
- For example, amino acid derivatives such as alanine or serine analogs can be modified to introduce the propylamino substituent at the 2-position.
Coupling of the Pyrazolyl and Propylamino Propanoic Acid Units
Nucleophilic Substitution
- The 4-iodo-pyrazolyl intermediate (e.g., tosylate or halide derivative) can undergo nucleophilic substitution with a propylamino-substituted propanoic acid derivative.
- Copper(I) iodide catalysis with potassium carbonate and diamine ligands in inert atmosphere and reflux conditions can facilitate C-N bond formation, as reported in related pyrazole coupling reactions.
Amidation or Esterification Followed by Amination
- Alternatively, the propanoic acid can be activated as an ester or acid chloride, then reacted with the pyrazolyl amine or alcohol derivatives.
- Hydrogenation or reduction steps may be employed to convert nitro or other protecting groups to amines, enabling the formation of the propylamino substituent.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Iodination of pyrazole | Iodine source, controlled temperature | Moderate | Regioselective iodination at 4-position |
| Alkylation with 2-bromoethanol | Sodium hydride, DMF, 65 °C, 3 days | 53-64 | Formation of 2-(4-iodo-1H-pyrazol-1-yl)ethanol |
| Tosylation of pyrazolyl ethanol | Tosyl chloride, triethylamine, DCM, 0-20 °C, 18 h | 93 | High yield tosylate formation |
| Coupling with propylamino propanoic acid | CuI, K2CO3, diamine ligand, reflux, inert atmosphere | 60-70* | Copper-catalyzed C-N bond formation |
| Reduction/hydrogenation | Pd/C, H2 atmosphere, room temperature | 90+ | Conversion of nitro to amine groups |
*Exact yields depend on substrate purity and reaction optimization.
Key Research Findings and Optimization Notes
- The use of copper(I) iodide catalysis with appropriate ligands significantly improves the coupling efficiency between pyrazolyl halides and amines.
- Protecting groups such as tert-butyldiphenylsilyl ethers help to prevent side reactions during multi-step syntheses.
- Reaction temperature and solvent choice (e.g., DMF, dichloromethane) are critical for maximizing yield and selectivity.
- Prolonged reaction times at moderate temperatures (e.g., 65 °C for 3 days) are sometimes necessary for complete alkylation of pyrazole derivatives.
- Purification is typically achieved by silica gel flash chromatography using gradients of ethyl acetate in cyclohexane.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of halogenated or alkylated pyrazole compounds.
Scientific Research Applications
3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Iodo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and propylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Observations:
Iodine’s larger atomic radius may also improve stability in vivo compared to chlorine . The chloro analog (C₉H₁₃ClN₃O₂) is lighter and may exhibit faster metabolic clearance but lower target engagement due to reduced steric bulk .
Amino Acid Backbone Modifications: The pentanoic acid derivative (C₁₀H₁₄IN₃O₂) has a longer carbon chain, which could alter solubility or membrane permeability. Methyl group addition (e.g., in the chloro analog) introduces steric hindrance, possibly affecting conformational flexibility and interaction with biological targets .
Functional Group Diversity: Haloxyfop and related herbicides (e.g., fluazifop) share a propanoic acid backbone but replace pyrazole with phenoxy/pyridinyloxy groups. This divergence highlights how functional groups dictate application—pharmaceutical vs. agricultural .
Biological Activity
3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an iodine atom and a propylamino group. Its molecular formula is with a molecular weight of approximately 311.03 g/mol. The presence of the iodine atom is significant as it may influence the compound's biological interactions and pharmacokinetics.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit notable antitumor properties. For instance, compounds containing pyrazole rings have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. This mechanism suggests that 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid could potentially interfere with cancer cell proliferation .
Androgen Receptor Modulation
Compounds similar to 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid have demonstrated efficacy as selective androgen receptor modulators (SARMs). These compounds can act as antagonists at the androgen receptor, which is crucial in the treatment of prostate cancer. The ability to selectively modulate this receptor may lead to fewer side effects compared to traditional therapies .
The proposed mechanism involves binding to the androgen receptor, where it exhibits antagonistic properties. This binding prevents the receptor from activating target genes involved in cell growth and proliferation, thereby exerting an antitumor effect .
Case Studies and Research Findings
Q & A
Basic: What synthetic strategies are optimal for preparing 3-(4-Iodo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Iodination of the pyrazole ring using iodine sources (e.g., NIS or I₂) under controlled conditions to achieve regioselectivity at the 4-position .
- Step 2: Coupling the iodopyrazole with a propylamino-propanoic acid backbone via nucleophilic substitution or condensation reactions. Evidence from analogous bromo/chloro derivatives suggests using coupling agents like EDC/HOBt for amide bond formation .
- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Key Considerations:
- Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) or LC-MS (expected [M+H]⁺ ~366.1 Da).
- Optimize pH during condensation to avoid decomposition of the iodo group .
Basic: How can the molecular structure and purity of this compound be validated?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Match calculated and observed m/z (e.g., C₉H₁₃IN₃O₂: 366.0064) .
- HPLC: Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to confirm >98% purity .
Advanced: What crystallographic methods are suitable for resolving structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural confirmation:
- Crystallization: Grow crystals via slow evaporation (solvent: DMSO/EtOH) .
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Employ SHELXL for small-molecule refinement. Key parameters:
Note: Discrepancies in electron density maps may arise from disordered propylamino chains; apply restraints during refinement .
Advanced: How does the iodine substituent influence the compound’s reactivity compared to bromo/chloro analogs?
Answer:
The iodine atom introduces distinct electronic and steric effects:
- Electronic Effects:
- Iodo groups are poorer leaving groups than Br/Cl, reducing nucleophilic substitution rates.
- Enhanced resonance stabilization in the pyrazole ring due to iodine’s polarizability .
- Steric Effects:
- Bulkier iodine may hinder access to the pyrazole’s N-atoms in coordination chemistry (e.g., metal complexation) .
Experimental Validation:
- Compare reaction kinetics in Suzuki-Miyaura coupling: Iodo derivatives show lower yields than bromo analogs under identical Pd-catalyzed conditions .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigate via:
- Standardized Assays: Use identical cell lines (e.g., HEK293 for receptor binding) and controls .
- Structure-Activity Relationship (SAR) Studies:
Case Study:
- Iodo derivatives may exhibit lower solubility than chloro analogs (logP: ~1.8 vs. ~1.2), affecting bioavailability in cellular assays .
Advanced: How can computational modeling predict the compound’s pharmacokinetic properties?
Answer:
Leverage in silico tools:
- ADMET Prediction:
- Quantum Mechanics (QM):
- Calculate partial charges (Mulliken) to predict hydrogen-bonding capacity with biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
